Vaccinoside

Vue d'ensemble

Description

Vaccinoside is a bioactive natural compound classified as an iridoid glycoside. It is derived from plants such as Vaccinium bracteatum, Andromeda polifolia, and Craibiodendron henryi . This compound has garnered attention due to its diverse biological activities, including antioxidant and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Vaccinoside typically involves the extraction from its natural sources. The process includes the following steps:

Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.

Purification: The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Isolation: The isolated compound is further purified to achieve a high degree of purity, often exceeding 90%.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation of the compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Vaccinoside undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, under acidic or basic conditions.

Reduction: Sodium borohydride, under mild conditions.

Substitution: Halogens like chlorine or bromine, under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.

Applications De Recherche Scientifique

Chemical Composition and Properties

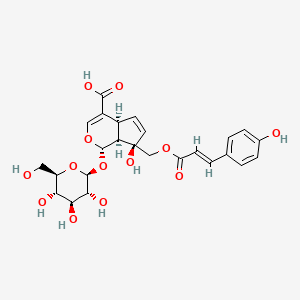

Vaccinoside is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is , and it exhibits properties that make it suitable for various applications:

- Chemical Class : Iridoid glycoside

- Molecular Weight : 492.49 g/mol

- Solubility : Soluble in polar solvents like methanol and ethanol

Chemistry

This compound is utilized in compound screening libraries and metabolomics studies. Its role in these areas includes:

- Metabolite Profiling : Used to identify and quantify metabolites in biological samples.

- Chemical Synthesis : Acts as a precursor in synthesizing other bioactive compounds.

Biology

In biological research, this compound has been investigated for its various properties:

- Antioxidant Activity : Exhibits significant antioxidant properties, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation through modulation of inflammatory pathways.

Medicine

This compound holds promise in medical applications due to its pharmacological activities:

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer types.

- Diabetes Management : Studies show that it can enhance insulin secretion and protect pancreatic β-cells from oxidative stress, making it a candidate for diabetes treatment .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). Results indicated a significant reduction in free radicals, suggesting its potential use as a natural antioxidant in nutraceutical formulations .

Case Study 2: Diabetes Model Research

In vitro studies on diabetic endothelial cells demonstrated that this compound could restore glutathione levels and reduce inflammatory markers induced by high glucose concentrations. This positions this compound as a promising candidate for further development in diabetes management .

Mécanisme D'action

Vaccinoside exerts its effects through various molecular targets and pathways. It acts as an inhibitor in biochemical pathways, potentially interfering with the activity of specific enzymes or receptors. The exact mechanism of action is still under investigation, but its antioxidant and anticancer properties suggest it may modulate oxidative stress and cell proliferation pathways .

Comparaison Avec Des Composés Similaires

Vaccinoside is unique among iridoid glycosides due to its specific biological activities. Similar compounds include:

Catalpol: Another iridoid glycoside with antioxidant properties.

Verbascoside: Known for its anti-inflammatory and antioxidant activities.

Scopoletin: Exhibits various biological activities, including anti-inflammatory and antioxidant properties.

This compound stands out due to its potent anticancer properties and its role as an inhibitor in various biochemical pathways .

Activité Biologique

Vaccinoside, a glycoside found in various species of the Vaccinium genus, particularly in Vaccinium bracteatum, has garnered attention for its diverse biological activities. This article compiles detailed research findings, case studies, and data tables to elucidate the biological effects of this compound.

Chemical Composition

This compound is one of the key phytochemicals isolated from Vaccinium bracteatum leaves. It is characterized as an iridoid glycoside, which contributes to various health benefits attributed to this plant. The extraction and identification of this compound typically involve techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Key Phytochemical Components

| Compound | Type | Source |

|---|---|---|

| This compound | Iridoid Glycoside | Vaccinium bracteatum |

| Orientin | Flavonoid | Vaccinium bracteatum |

| Isoorientin | Flavonoid | Vaccinium bracteatum |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study measured the total polyphenol content (TPC) and antioxidant capacity of extracts containing this compound, revealing that it effectively scavenges free radicals, thereby reducing oxidative stress.

- Total Polyphenol Content (TPC) : Approximately 425–440 mg equivalent gallic acid per gram of extract.

- Antioxidant Activity : Higher in Vaccinium uliginosum compared to Vaccinium myrtillus, indicating variability based on species and extraction methods .

Anti-Diabetic Effects

This compound has been shown to modulate glucose metabolism. In preclinical studies involving diabetic mice, extracts containing this compound demonstrated the ability to inhibit α-glucosidase activity, leading to reduced postprandial hyperglycemia without adverse effects .

Case Studies

-

Cognitive Enhancement :

A study explored the effects of Vaccinium bracteatum on cognitive functions in mice subjected to chronic stress. The results indicated that this compound improved spatial learning and memory by regulating N-methyl-D-aspartate (NMDA) receptors and reducing tau phosphorylation . -

Sedative Effects :

Another investigation highlighted the sedative and hypnotic properties of Vaccinium bracteatum, attributed to its interaction with serotonin receptors. This compound was identified as a key component influencing these effects .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) reduces oxidative damage.

- Enzyme Inhibition : Inhibiting enzymes like α-glucosidase helps control blood sugar levels.

- Neuroprotective Effects : Modulating neurotransmitter systems enhances cognitive functions.

Propriétés

IUPAC Name |

(1S,4aS,7R,7aS)-7-hydroxy-7-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O13/c26-9-16-19(29)20(30)21(31)24(37-16)38-23-18-14(15(10-35-23)22(32)33)7-8-25(18,34)11-36-17(28)6-3-12-1-4-13(27)5-2-12/h1-8,10,14,16,18-21,23-24,26-27,29-31,34H,9,11H2,(H,32,33)/b6-3+/t14-,16-,18-,19-,20+,21-,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPRKOJNQIZCGY-OZOLURDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)(COC(=O)C=CC4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@]([C@@H]2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O)(COC(=O)/C=C/C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36138-58-6 | |

| Record name | (1S,4aS,7R,7aS)-1-(β-D-Glucopyranosyloxy)-1,4a,7,7a-tetrahydro-7-hydroxy-7-[[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]methyl]cyclopenta[c]pyran-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36138-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.